molecular formula C24H28ClN3O5S B2504345 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE CAS No. 901241-70-1

2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE

Cat. No.: B2504345
CAS No.: 901241-70-1
M. Wt: 506.01
InChI Key: DYWIRUNZRCVFMT-UHFFFAOYSA-N
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Description

2-{[5-(4-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a synthetic small molecule characterized by a central imidazole core substituted with a 4-chlorophenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2. The sulfanyl (-S-) linker at position 4 connects the imidazole ring to an acetamide moiety, which is further functionalized with a 3-methoxypropyl chain.

The compound’s design incorporates pharmacophoric elements seen in bioactive molecules:

  • 3,4,5-Trimethoxyphenyl group: Commonly associated with tubulin-binding agents (e.g., combretastatin analogs) due to its planar aromaticity and hydrogen-bonding capacity .
  • 4-Chlorophenyl group: Enhances lipophilicity and may influence target binding through halogen interactions .
  • Sulfanyl-acetamide side chain: Likely improves solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O5S/c1-30-11-5-10-26-20(29)14-34-24-21(15-6-8-17(25)9-7-15)27-23(28-24)16-12-18(31-2)22(33-4)19(13-16)32-3/h6-9,12-13H,5,10-11,14H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWIRUNZRCVFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the chlorophenyl and trimethoxyphenyl groups, and subsequent functionalization to introduce the sulfanyl and methoxypropylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3,4,5-TRIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone-Based Analogs ()

Compounds such as 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide (22) share the 3,4,5-trimethoxyphenyl motif but differ in core structure (thiazolidinone vs. imidazole). Key distinctions include:

Parameter Target Compound Compound 22
Core Structure Imidazole Thiazolidinone
Substitution at Position 5 4-Chlorophenyl 3,4,5-Trimethoxybenzylidene
Yield (%) Not reported 80–89
Elemental Analysis (C, H, N) Not available C: 47.21%, H: 3.71%, N: 8.63%

Thiazolidinone derivatives like Compound 22 exhibit moderate cytotoxicity in cancer cell lines, likely due to tubulin polymerization inhibition. The imidazole core in the target compound may offer improved metabolic stability but requires empirical validation .

Oxadiazole-Thiazole Hybrids ()

Synthetic routes for 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides involve multistep reactions (e.g., hydrazine reflux, CS₂/KOH-mediated cyclization). Compared to the target compound:

  • Structural Complexity : The oxadiazole-thiazole scaffold introduces heterocyclic diversity but lacks the 3,4,5-trimethoxyphenyl group critical for tubulin binding.
  • Synthetic Yield: Target compound synthesis may parallel the 80–89% yields reported for thiazolidinone analogs, though exact data are unavailable .

Benzothiazole Acetamide Derivatives ()

Patented compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide feature benzothiazole cores with halogenated substituents. Comparisons include:

Parameter Target Compound Benzothiazole Analog
Core Structure Imidazole Benzothiazole
Key Substituents 3-Methoxypropyl, 4-ClPh CF₃, 4-ClPh
Potential Bioactivity Tubulin inhibition (hypoth.) Kinase inhibition (reported)

Benzothiazole derivatives demonstrate kinase inhibitory activity, attributed to the electron-withdrawing CF₃ group. The target compound’s 3-methoxypropyl chain may enhance solubility but reduce membrane permeability compared to trifluoromethyl groups .

Research Findings and Hypotheses

  • Synthetic Feasibility: The target compound’s synthesis likely follows imidazole cyclization and sulfanyl-acetamide coupling, analogous to ’s thiazolidinone protocols (80–89% yields) .
  • However, the lack of a benzylidene moiety (cf. Compound 22) may reduce potency .
  • Metabolic Stability : The 3-methoxypropyl group could mitigate rapid hepatic clearance compared to simpler alkyl chains in ’s oxadiazole-thiazole hybrids .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique imidazole core substituted with a chlorophenyl group and a trimethoxyphenyl moiety, linked by a sulfanyl group to an acetamide functional group. The presence of various functional groups suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar imidazole structures exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes. Compounds with sulfanyl and imidazole functionalities have been documented to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
  • Anticancer Potential : Similar imidazole derivatives have demonstrated anticancer properties in vitro, suggesting that this compound may also possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The sulfanyl group may facilitate binding to enzyme active sites, thereby inhibiting their activity. This is particularly relevant for AChE inhibition, which is crucial in managing conditions like Alzheimer's disease.
  • Cell Signaling Modulation : The imidazole ring can interact with various receptors and signaling pathways, potentially altering cellular responses and promoting apoptosis in cancer cells.

Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of similar compounds, derivatives were tested against standard bacterial strains. Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values significantly lower than established antibiotics .

Enzyme Inhibition Studies

Research has indicated that compounds containing the imidazole and sulfanyl groups effectively inhibit AChE. For example, a related study reported IC50 values ranging from 2.14 µM to 6.28 µM for various derivatives against AChE compared to a reference standard . This suggests that the target compound may exhibit similar or enhanced inhibitory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Imidazole Derivative AAChE Inhibition2.14
Imidazole Derivative BAntimicrobial (S. typhi)1.13
Imidazole Derivative CAnticancer (HeLa Cells)N/A

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